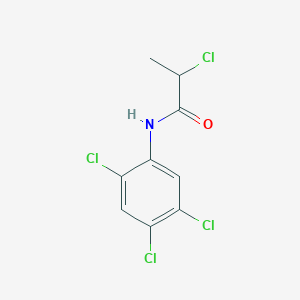

2-chloro-N-(2,4,5-trichlorophenyl)propanamide

Description

Key Identifiers and Properties

The compound belongs to the organochlorine class, characterized by multiple chlorine substituents that enhance its stability and lipophilicity. Its amide functional group and aromatic chlorination pattern suggest potential reactivity in nucleophilic substitution and hydrogen-bonding interactions.

Historical Context and Development

Significance in Organochlorine Chemistry

Organochlorines are notable for their persistence in biological and environmental systems, a trait linked to the strong carbon-chlorine bond. In 2-chloro-N-(2,4,5-trichlorophenyl)propanamide, the tetra-chlorinated structure amplifies this stability, making it a subject of interest in studies on pollutant degradation and metabolic pathways. Compared to simpler chlorinated aromatics (e.g., dichlorobenzenes), its amide group introduces hydrogen-bonding capacity, which influences interactions with biological targets or synthetic catalysts.

The compound’s structural complexity also positions it as a model for investigating regioselective chlorination techniques. For example, achieving selective substitution at the 2,4,5-positions of the phenyl ring requires precise control over reaction conditions, a challenge central to modern synthetic chemistry.

Research Objectives and Scope

Current research on 2-chloro-N-(2,4,5-trichlorophenyl)propanamide focuses on three primary areas:

- Synthetic Optimization : Developing efficient, scalable methods for its preparation, particularly via green chemistry approaches to minimize hazardous byproducts.

- Structural Characterization : Elucidating its crystalline structure and conformational preferences using X-ray diffraction and computational modeling.

- Application Exploration : Evaluating its potential as an intermediate in agrochemicals (e.g., herbicides) or pharmaceuticals, leveraging its halogen-rich architecture.

Future studies may investigate its environmental fate, including biodegradation pathways and bioaccumulation risks, to address concerns associated with persistent organochlorines. Collaborative efforts between synthetic chemists and environmental scientists are critical to advancing these objectives.

Properties

IUPAC Name |

2-chloro-N-(2,4,5-trichlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl4NO/c1-4(10)9(15)14-8-3-6(12)5(11)2-7(8)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAQSZNPRHXKKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901250376 | |

| Record name | 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379254-97-4 | |

| Record name | 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=379254-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2,4,5-trichlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901250376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagents and Conditions

| Reagent/Material | Role | Typical Amounts/Conditions |

|---|---|---|

| 2-chloropropionic acid | Starting acid for acid chloride | Stoichiometric, anhydrous |

| Thionyl chloride (SOCl₂) | Chlorinating agent | 1.1–1.5 equivalents, reflux under inert gas |

| 2,4,5-trichloroaniline | Amine component | 1.0 equivalent |

| Triethylamine | Base to scavenge HCl | 1.1–1.5 equivalents |

| Solvent (e.g., dichloromethane) | Reaction medium | Anhydrous, inert atmosphere |

| Temperature | Reaction temperature | 0–25 °C for acylation step |

Stepwise Procedure

Synthesis of 2-chloropropionyl chloride

2-chloropropionic acid is reacted with thionyl chloride under reflux for 2–4 hours until gas evolution ceases, indicating conversion to the acid chloride. Excess thionyl chloride and by-products are removed under reduced pressure.Acylation reaction

The acid chloride is dissolved in dry dichloromethane and cooled to 0–5 °C. A solution of 2,4,5-trichloroaniline and triethylamine in dichloromethane is added dropwise with stirring. The mixture is allowed to warm to room temperature and stirred for 3–6 hours to ensure complete reaction.Isolation and purification

The reaction mixture is washed with water and dilute acid to remove residual amine and triethylammonium salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from suitable solvents (e.g., ethanol or ethyl acetate) to yield pure 2-chloro-N-(2,4,5-trichlorophenyl)propanamide.

Research Findings and Analogous Compound Data

While direct experimental data for 2-chloro-N-(2,4,5-trichlorophenyl)propanamide are limited, analogous compounds such as N-phenyl-2-chloropropanamide and N-(2,4-difluorophenyl)-2-chloropropanamide have been synthesized with high yields (90%+) using similar methods, confirming the robustness of this approach.

Table 1: Comparative Yields and Conditions for Related 2-chloropropanamide Derivatives

Analytical and Characterization Data

Typical characterization of the amide product includes:

Infrared spectroscopy (IR):

Strong amide carbonyl (C=O) stretch near 1660–1680 cm⁻¹, N–H stretch around 3200–3300 cm⁻¹.Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows characteristic doublet for methyl group adjacent to the amide carbonyl (~1.8 ppm), quartet for methine proton (~4.5 ppm), and aromatic protons in the 7.0–8.0 ppm range.

- $$^{13}C$$ NMR confirms carbonyl carbon (~167 ppm), aromatic carbons, and aliphatic carbons.

Mass spectrometry (MS):

Molecular ion peak consistent with molecular weight 287.0 g/mol.

These data align with those reported for structurally similar compounds, confirming the identity and purity of the synthesized amide.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Acid chloride preparation | SOCl₂, reflux 2–4 h | Anhydrous conditions essential |

| Acylation temperature | 0–25 °C | Low temperature controls side reactions |

| Base used | Triethylamine (1.1–1.5 eq) | Neutralizes HCl, drives reaction |

| Solvent | Dichloromethane, anhydrous | Inert, good solubility for reagents |

| Reaction time | 3–6 hours | Ensures complete conversion |

| Yield | >85% (expected) | Based on analogous compounds |

| Purification | Recrystallization | Ethanol or ethyl acetate preferred |

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,4,5-trichlorophenyl)propanamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.

Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.

Oxidation and Reduction: Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Substituted derivatives of the original compound.

Hydrolysis: 2,4,5-trichloroaniline and the corresponding carboxylic acid.

Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

2-chloro-N-(2,4,5-trichlorophenyl)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4,5-trichlorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

The compound’s structural analogs differ in halogenation patterns, substituent positions, and additional functional groups. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Biological Activity

2-Chloro-N-(2,4,5-trichlorophenyl)propanamide, also known by its chemical formula C₉H₇Cl₄NO, is a compound of significant interest in biological research due to its structural similarities to various herbicides and its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicological data, and applications in medicine and industry.

Chemical Structure and Properties

- Molecular Formula : C₉H₇Cl₄NO

- Molecular Weight : 286.97 g/mol

- CAS Number : 379254-97-4

The compound features a chlorinated phenyl ring which is known to influence its biological activity. The presence of multiple chlorine atoms may contribute to its reactivity and interaction with biological molecules.

The exact mechanism of action for 2-chloro-N-(2,4,5-trichlorophenyl)propanamide is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors within biological systems. This interaction can lead to modulation of various biochemical pathways, including those involved in inflammation and cell signaling .

Toxicological Studies

Toxicological data on related compounds such as 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) suggest potential risks associated with chlorinated compounds. For instance:

- Carcinogenicity : Studies have shown mixed results regarding the carcinogenic potential of chlorinated herbicides. A cohort study indicated no general excess mortality from cancer among workers exposed to similar chemicals .

- Genotoxicity : Limited evidence exists regarding the genotoxic effects of chlorinated compounds. Some studies suggest the potential for induced chromosomal aberrations under certain conditions .

Case Study 1: Herbicide Exposure and Health Outcomes

A population-based case-control study conducted in Kansas found an association between the use of chlorophenoxy herbicides and non-Hodgkin's lymphoma among farmers exposed for extended periods . While this does not directly implicate 2-chloro-N-(2,4,5-trichlorophenyl)propanamide, it raises concerns about the health impacts of similar compounds.

Case Study 2: Laboratory Investigations

In laboratory settings, various chlorinated compounds have shown interactions with cellular mechanisms that could lead to altered enzyme activity or receptor modulation. For example, some studies have demonstrated that chlorinated phenols can inhibit intercellular communication in mammalian cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Chloro-N-(2,4-Dichlorophenyl)propanamide | Fewer chlorine substituents | Lower toxicity profile |

| 2-Chloro-N-(3,4-Dichlorophenyl)propanamide | Similar structure | Potentially similar activity |

| 2-Chloro-N-(2,3-Dichlorophenyl)propanamide | Varying chlorine positions | Variable biological effects |

This table illustrates how slight variations in structure can lead to significant differences in biological activity and toxicity profiles.

Q & A

Q. How can researchers design controlled degradation studies to assess environmental persistence?

- Methodological Framework : Employ OECD Guideline 307: incubate the compound in loam soil (20% moisture) at 25°C for 60 days. Quantify residual propanamide via GC-MS (SIM mode for m/z 268) and identify metabolites (e.g., 2,4,5-trichloroaniline) using high-resolution Orbitrap MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.